molecular formula C17H20O B6371757 2-Methyl-4-(4-T-butylphenyl)phenol CAS No. 1261911-17-4

2-Methyl-4-(4-T-butylphenyl)phenol

Cat. No.: B6371757
CAS No.: 1261911-17-4
M. Wt: 240.34 g/mol
InChI Key: JTLSTDKBLFYEIE-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-T-butylphenyl)phenol (CAS: 19812-92-1; EINECS: 243-342-8) is a substituted phenol featuring a methyl group at the 2-position and a 4-T-butylphenyl group at the 4-position of the phenol ring . Its molecular formula is C16H18O, with a molecular weight of 226.31 g/mol. The tert-butyl group confers significant steric bulk and hydrophobicity, making this compound useful in applications requiring thermal stability and resistance to oxidation, such as polymer stabilizers and antioxidants .

Properties

IUPAC Name

4-(4-tert-butylphenyl)-2-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O/c1-12-11-14(7-10-16(12)18)13-5-8-15(9-6-13)17(2,3)4/h5-11,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLSTDKBLFYEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(C=C2)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683886
Record name 4'-tert-Butyl-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261911-17-4
Record name 4'-tert-Butyl-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation Using Mesoporous Molecular Sieves

The alkylation of phenolic compounds with tert-butyl groups is a widely adopted strategy. A seminal method involves using mesoporous molecular sieve HAlMCM-41 as a catalyst for the alkylation of p-methylphenol with tert-butanol or methyl tert-butyl ether. This catalyst’s high surface area and acidity enable efficient protonation of the alkylating agent, facilitating electrophilic substitution at the para position.

Reaction Conditions and Performance

CatalystTemperature (°C)LHSV (mL·h⁻¹)Molar Ratio (Tert-butanol:Phenol)Conversion (%)Yield (%)
HAlMCM-41 (SiO₂/Al₂O₃ = 20)1201.022:16759
HAlMCM-41 (SiO₂/Al₂O₃ = 80)1201.322:16154

The optimal conditions (120°C, 2:1 molar ratio) achieved a 67% conversion of p-methylphenol and 59% yield of 2-tert-butyl-4-methylphenol. For 2-Methyl-4-(4-T-butylphenyl)phenol, analogous conditions could be applied by substituting p-methylphenol with 4-phenylphenol, though steric hindrance from the biphenyl group may necessitate higher temperatures or prolonged reaction times.

Friedel-Crafts Alkylation and Aryl Coupling

Isobutylene-Mediated Alkylation

The reaction of phenol derivatives with isobutylene under acidic conditions is another route. A Korean patent demonstrated the synthesis of 2,4-di-tert-butylphenol using alumina-supported catalysts at 120–180°C and 1–30 kg/cm² pressure. For biphenyl systems like this compound, a two-step process may be required:

  • tert-Butylation of 4-Phenylphenol : Reacting 4-phenylphenol with isobutylene at 150°C and 10 kg/cm² pressure using HAlMCM-41 to introduce the tert-butyl group at the para position.

  • Methylation : Subsequent methylation at the ortho position using dimethyl carbonate or methanol under basic conditions.

Challenges : Competing alkylation at the ortho position and steric hindrance from the bulky tert-butylphenyl group may reduce yields. Catalyst modifications, such as tuning the SiO₂/Al₂O₃ ratio, could enhance selectivity.

Mannich Reaction and Hydrogenation

Synthesis via Mannich Bases

The US Patent 4,122,287 describes the preparation of 2,6-di-tert-butyl-4-methylphenol through a Mannich reaction followed by hydrogenation. This method could be adapted for this compound:

  • Mannich Reaction : Condense 4-(4-T-butylphenyl)phenol with formaldehyde and dimethylamine to form a Mannich base.

  • Hydrogenation : Catalytic hydrogenation at 110–140°C using palladium on carbon to reduce the intermediate to the target compound.

Advantages :

  • High selectivity due to the directed ortho-methylation.

  • Yields up to 98.7% after purification.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

While not directly cited in the provided sources, Suzuki coupling is a plausible method for constructing the biphenyl backbone. For example:

  • Bromination : Introduce a bromine atom at the para position of 2-methylphenol.

  • Coupling : React with 4-tert-butylphenylboronic acid using a Pd catalyst.

Optimization Parameters :

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).

  • Base: Na₂CO₃ or K₃PO₄.

  • Solvent: Toluene/water mixture at 80–100°C.

Comparative Analysis of Methods

Efficiency and Scalability

MethodYield (%)SelectivityScalabilityEnvironmental Impact
Catalytic Alkylation59HighIndustrialLow (solid catalyst)
Mannich Reaction98.7Very HighLab-scaleModerate (amine use)
Suzuki Coupling~70*ModerateLab-scaleHigh (Pd waste)

*Theoretical estimate based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-T-butylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-4-(4-T-butylphenyl)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-T-butylphenyl)phenol involves its interaction with molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with enzymes and receptors involved in various biological processes, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

Table 1: Comparative Physical Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) LogP* Key Substituents
2-Methyl-4-(4-T-butylphenyl)phenol 19812-92-1 C16H18O 226.31 ~5.2† Methyl, 4-T-butylphenyl
2-Benzyl-4-methylphenol 716-96-1 C14H14O 198.26 ~3.8 Methyl, benzyl
3-Methyl-4-isopropylphenol 3228-02-2‡ C10H14O 150.22 ~3.1 Methyl, isopropyl
Phenol,2-methyl-4-(2-phenyldiazenyl)- 621-66-9 C13H12N2O 212.25 3.57 Methyl, phenyldiazenyl (azo)

*LogP values estimated based on substituent contributions; †Predicted using fragment-based methods; ‡CAS inferred from .

Key Observations :

  • Molecular Weight: The tert-butyl group in this compound increases its molecular weight significantly compared to simpler derivatives like 3-Methyl-4-isopropylphenol.
  • Hydrophobicity: The tert-butyl group elevates LogP (~5.2), making the compound more lipophilic than analogs with smaller substituents (e.g., isopropyl or benzyl groups). This property enhances its utility in non-polar matrices like polymers .

Q & A

Q. What synthetic methodologies are recommended for 2-Methyl-4-(4-T-butylphenyl)phenol, and how can reaction conditions be optimized?

Synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the t-butylphenyl group. Key parameters include:

  • Catalyst selection : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions or palladium catalysts for cross-coupling .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Temperature control : Moderate heating (80–120°C) balances reaction rate and side-product formation.
    Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, with purity verified by HPLC .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR : ¹H and ¹³C NMR identify substituent positions. The t-butyl group shows a singlet at ~1.3 ppm (¹H) and 29–34 ppm (¹³C). Aromatic protons appear as multiplet clusters between 6.5–7.5 ppm .
  • FT-IR : Key bands include O-H stretch (~3200 cm⁻¹) and C-O stretch (~1250 cm⁻¹).
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns to validate the structure.

Q. What HPLC conditions are suitable for analyzing this compound?

Reverse-phase HPLC with a C18 or Newcrom R1 column is effective. Optimize using:

  • Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.
  • Flow rate : 1.0 mL/min.
  • Detection : UV absorbance at 254 nm.
    Retention times and peak symmetry should be calibrated against standards .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict electronic properties and reactivity?

  • Functional selection : B3LYP/6-31G(d) is recommended for thermochemical accuracy, combining exact exchange and gradient corrections .
  • Applications :
    • Calculate HOMO-LUMO gaps to predict redox behavior.
    • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
    • Simulate IR and NMR spectra for comparison with experimental data .

Q. How to resolve contradictions between experimental and computational data?

  • Validation steps :
    • Cross-check DFT-derived NMR shifts with experimental values; discrepancies >1 ppm suggest conformational issues.
    • Re-optimize molecular geometry using dispersion-corrected functionals (e.g., ωB97X-D) .
    • For crystallography, refine structures using SHELXL to resolve positional uncertainties .

Q. What role do hydrogen-bonding networks play in crystal packing?

  • Analysis methods :
    • Single-crystal X-ray diffraction (employing SHELX suites) reveals O-H···O and C-H···π interactions .
    • Graph-set analysis (e.g., R₂²(8) motifs) classifies hydrogen-bonding patterns .
  • Impact : Strong O-H···O bonds stabilize monoclinic or orthorhombic lattices, influencing solubility and melting points .

Q. How do substituents (e.g., t-butyl) affect stability and reactivity?

  • Steric effects : The t-butyl group reduces aggregation via steric hindrance, enhancing solubility in nonpolar solvents.
  • Electronic effects : Electron-donating t-butyl groups increase phenolic O-H acidity (pKa ~10–12), affecting proton-transfer reactions.
  • Experimental validation : Compare kinetic stability (TGA/DSC) and reactivity (e.g., esterification rates) with analogs lacking the t-butyl group .

Q. What strategies mitigate degradation during long-term storage?

  • Storage protocols :
    • Use amber glass vials under inert gas (N₂/Ar) to prevent oxidation.
    • Store at –20°C in desiccators to minimize hydrolysis .
  • Stability assays : Monitor purity via HPLC every 6 months; degradation products >2% warrant repurification .

Methodological Considerations

  • Data interpretation : Use multivariate analysis (e.g., PCA) to correlate substituent effects with spectral/thermal data.
  • Safety : Follow ISO 3696 guidelines for handling phenolic compounds, including nitrile gloves and fume hoods .

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